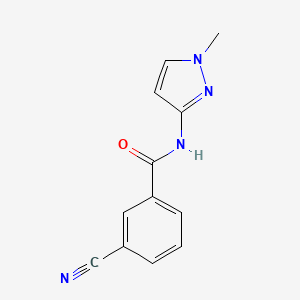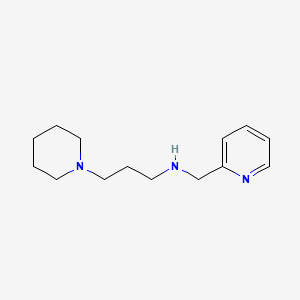
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide is a complex organic compound that features a pyrazole ring, an ethylamine linkage, and a cyclopropylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The resulting pyrazole is then functionalized with an ethylamine group through nucleophilic substitution reactions.
The final step involves the introduction of the cyclopropylmethyl group. This can be achieved through a variety of methods, including the use of cyclopropylmethyl halides in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrazole synthesis and the use of automated systems for the subsequent functionalization steps.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylamine and cyclopropylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ethylamine linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The ethylamine linkage and cyclopropylmethyl group can also influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Pyrazol-1-yl)ethanol
- 2-(1H-Pyrazol-1-yl)ethylamine
- N-(Cyclopropylmethyl)acetamide
Uniqueness
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrazole ring, ethylamine linkage, and cyclopropylmethyl group allows for a wide range of chemical modifications and applications, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C11H18N4O |
|---|---|
Poids moléculaire |
222.29 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-2-(2-pyrazol-1-ylethylamino)acetamide |
InChI |
InChI=1S/C11H18N4O/c16-11(13-8-10-2-3-10)9-12-5-7-15-6-1-4-14-15/h1,4,6,10,12H,2-3,5,7-9H2,(H,13,16) |
Clé InChI |
XPYTXNWBJOUSBP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC(=O)CNCCN2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-((1h-Benzo[d]imidazol-2-yl)thio)nicotinonitrile](/img/structure/B14912231.png)
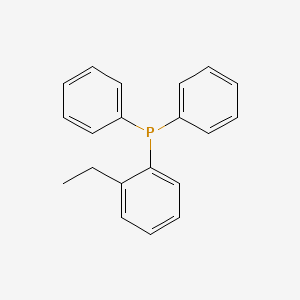
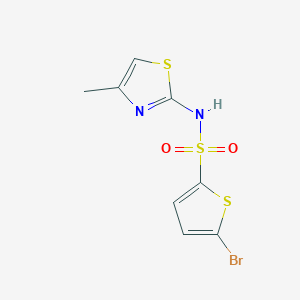
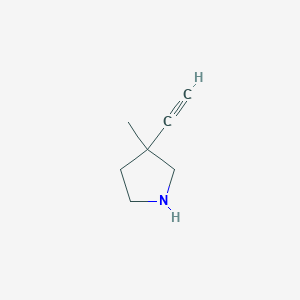
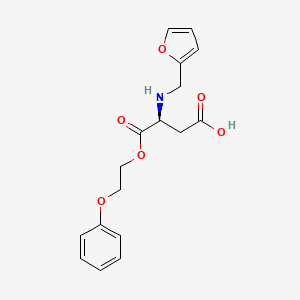
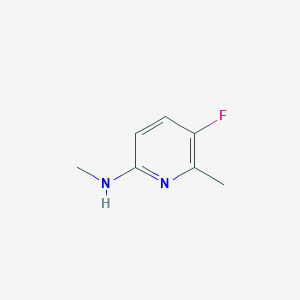

![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)
